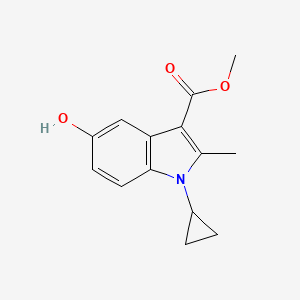

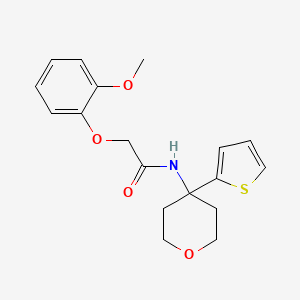

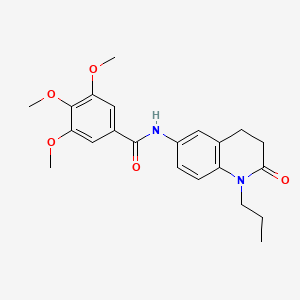

methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, such as the one you’re asking about, are significant in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .科学的研究の応用

Synthesis and Conformational Studies

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed for peptide and peptoid conformation elucidation studies. They feature a ring that bridges the α-carbon and the 4-position of the indole ring, which limits the conformational flexibility of the side chain. This structural design facilitates further derivatization while preserving the amine and carboxylic acid groups (Horwell et al., 1994).

Synthesis of Heterocycles

This compound plays a role in the synthesis of various heterocycles. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate lead to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate. These reactions demonstrate the compound's utility in synthesizing diverse heterocyclic structures with potential applications in pharmaceutical and chemical industries (Pokhodylo et al., 2010).

Cytotoxic Activity Studies

A series of racemic indole C5-O-substituted compounds, including variations of this compound, were tested for cytotoxic activity against human cancer cell lines. This research highlights the compound's potential in cancer treatment and the development of new anticancer drugs (Choi & Ma, 2010).

Antiviral Studies

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a derivative of the target compound, has been synthesized and evaluated for antiviral activity. This research underscores its potential in developing new antiviral agents (Balzarini et al., 2014).

Manufacturing and Scale-Up Synthesis

The compound has been synthesized on a manufacturing scale, demonstrating its feasibility for large-scale production. This aspect is crucial for its potential application in industrial settings and commercial pharmaceutical manufacturing (Huang et al., 2010).

作用機序

Target of Action

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

The biochemical pathways affected by indole derivatives can vary widely, depending on the specific derivative and its targets. For instance, some indole derivatives have been found to inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as a 5-LO inhibitor, it could potentially reduce inflammation by decreasing the production of leukotrienes .

特性

IUPAC Name |

methyl 1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-13(14(17)18-2)11-7-10(16)5-6-12(11)15(8)9-3-4-9/h5-7,9,16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKUWNSSOMXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2444735.png)

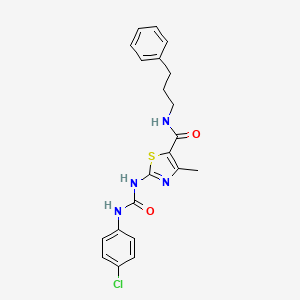

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)

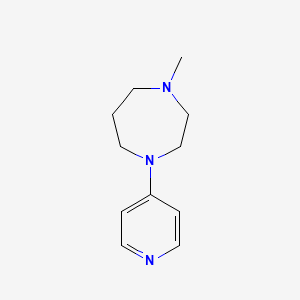

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol](/img/structure/B2444747.png)

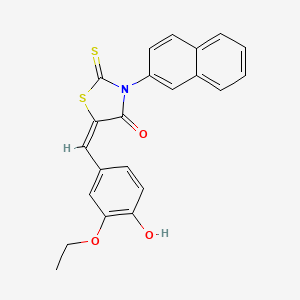

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)

![6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2444749.png)

![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2444758.png)